Lycomarasmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lycomarasmine is a phytotoxin produced by various strains of the fungus Fusarium oxysporum f. lycopersici. This compound is known for its role in causing wilt diseases in tomato plants. The molecular formula of this compound is C₉H₁₅N₃O₇, and it has a molecular weight of 277.23 g/mol . The structure of this compound was determined in 1962 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lycomarasmine can be synthesized through a chemoenzymatic route. One method involves the use of the enzyme ethylenediamine-N,N’-disuccinic acid lyase to synthesize toxin A, a precursor to this compound. This process achieves high conversion rates and yields . The reaction conditions typically involve the use of dry tetrahydrofuran (THF) and diisopropylethylamine (DIPEA) at room temperature .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely that similar chemoenzymatic methods are employed on a larger scale. The use of bioreactors and controlled fermentation processes could facilitate the production of this compound from Fusarium oxysporum cultures.
Chemical Reactions Analysis
Types of Reactions: Lycomarasmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like bromine.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Scientific Research Applications
Lycomarasmine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the biosynthesis of phytotoxins and their effects on plant physiology . In medicine, this compound and its derivatives are being investigated for their potential as metallo-β-lactamase inhibitors, which are crucial in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of lycomarasmine involves its interaction with specific molecular targets in plants. It disrupts the normal physiological processes, leading to wilting and necrosis of leaves . The exact molecular pathways involved are still under investigation, but it is known that this compound affects the tricarboxylic acid cycle and amino acid metabolism in plants .
Comparison with Similar Compounds
Similar Compounds: Lycomarasmine is structurally and functionally similar to other aminopolycarboxylic acids, such as aspergillomarasmine A and aspergillomarasmine B . These compounds share similar biosynthetic pathways and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific role in causing wilt diseases in tomato plants. While other aminopolycarboxylic acids may have broader applications, this compound’s unique phytotoxic properties make it a valuable compound for studying plant-pathogen interactions.
Properties
CAS No. |
7611-43-0 |
---|---|
Molecular Formula |
C9H15N3O7 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-[[2-[(2-amino-2-oxoethyl)amino]-2-carboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C9H15N3O7/c10-6(13)3-12-5(9(18)19)2-11-4(8(16)17)1-7(14)15/h4-5,11-12H,1-3H2,(H2,10,13)(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
YRSDOJQPYZOCMY-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
Isomeric SMILES |
C([C@@H](C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lycomarasmine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.